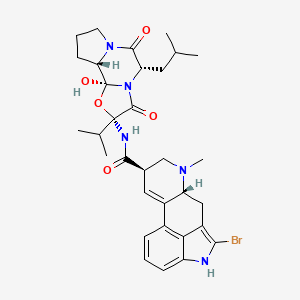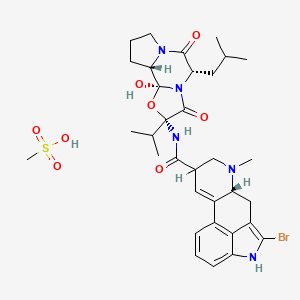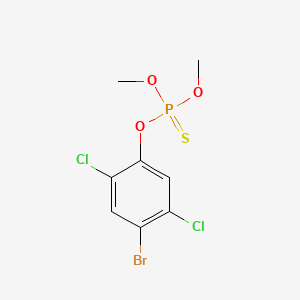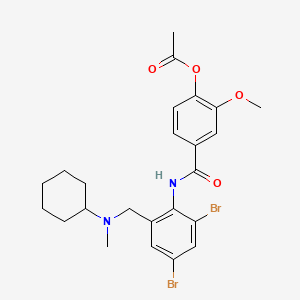
Brovanexine
Übersicht
Beschreibung
Brovanexine is an expectorant possessing both the secretagogic action selectively on SG and a mucolytic action toward acid glycoproteins in granules of secretory cells.
Wissenschaftliche Forschungsanwendungen
Pulmonary Surfactant Stimulation
Brovanexine, a bromhexine derivative, has been researched for its impact on the respiratory tract, specifically its secretagogic action on submucosal glands and mucolytic action toward acid glycoproteins. One study found that brovanexine stimulated the secretion of pulmonary surfactant, particularly disaturated phosphatidylcholine, in rats. This suggests potential applications in enhancing lung health by stimulating surfactant production (Takeda, Shimoyama, Misawa, & Yanaura, 1983).
Expectorant Effects on Tracheal Secretory Cells
Another research focused on the expectorant effects of brovanexine, examining its impact on tracheal secretory cells in dogs. The study highlighted its action on goblet cells and submucosal glands, leading to changes in cellular secretions. These findings point to brovanexine’s potential in treating conditions involving tracheal secretions (Takeda, Kasamatsu, Misawa, & Yanaura, 1983).
Impact on Mucus Glycoproteins
Further research delved into brovanexine's effect on mucus glycoproteins in tracheal secretory cells. In dogs, brovanexine treatment influenced the secretion of mucus glycoproteins, suggesting its potential application in managing respiratory conditions involving mucus production (Yamazaki, Shimo, Tanaka, Kubo, Ito, Yanaura, & Takeda, 1983).
Repeated Treatment Effects
A study on the effects of repeated treatments with brovanexine and its derivative BR-227 in rats highlighted their impact on tracheal submucosal glands. The research indicates that brovanexine has a secretagogic action on these glands, suggesting its utility in conditions requiring modulation of tracheal secretions (Takeda, Shimoyama, Misawa, Yanaura, Yamazaki, & Kubo, 1984).
Pharmacological Effects on Respiratory Tract
Research comparing the pharmacological effects of brovanexine and bromhexine on the respiratory tract system noted that brovanexine increased the output volume of respiratory tract fluid and reduced its viscosity. This research emphasizes brovanexine's potential as an expectorant with significant implications for respiratory health (Kaśe, Hidaka, Miyata, Takahama, Okano, Kubo, & Yamazaki, 1984).
Synthesis and Pharmaceutical Applications
Brovanexine's synthesis and its role in pharmaceutical applications have been studied, highlighting its potential in various therapeutic areas. This includes its usage in the synthesis of active pharmaceutical ingredients, suggesting broader applications beyond respiratory health (Song Hong-rui, 2010).
Eigenschaften
CAS-Nummer |
54340-61-3 |
|---|---|
Produktname |
Brovanexine |
Molekularformel |
C24H28Br2N2O4 |
Molekulargewicht |
568.3 g/mol |
IUPAC-Name |
[4-[[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]carbamoyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C24H28Br2N2O4/c1-15(29)32-21-10-9-16(12-22(21)31-3)24(30)27-23-17(11-18(25)13-20(23)26)14-28(2)19-7-5-4-6-8-19/h9-13,19H,4-8,14H2,1-3H3,(H,27,30) |
InChI-Schlüssel |
DQTRREPKGJIABH-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC |
Aussehen |
Solid powder |
Andere CAS-Nummern |
54340-61-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
54340-60-2 (mono-hydrochloride) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Bronquimucil brovanexine brovanexine monohydrochloride UR 389 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



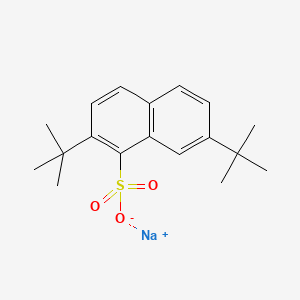
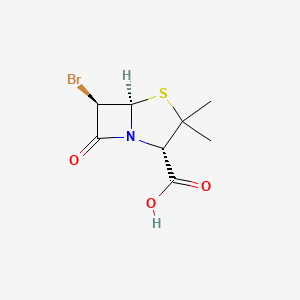
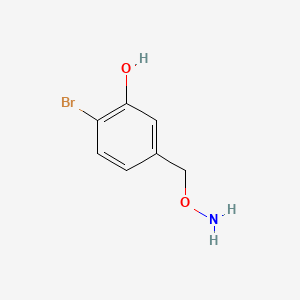
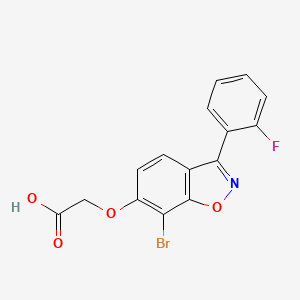
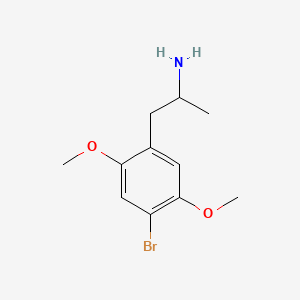
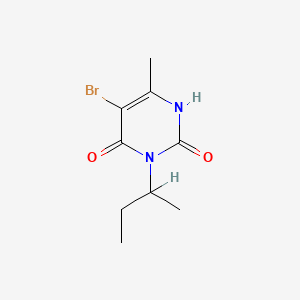
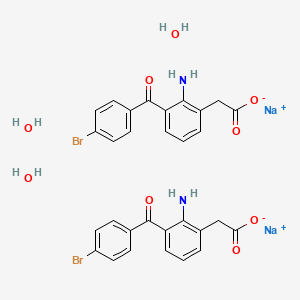
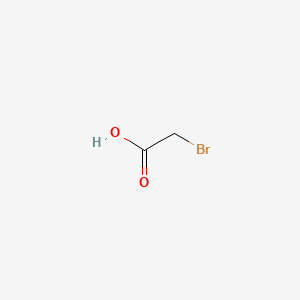
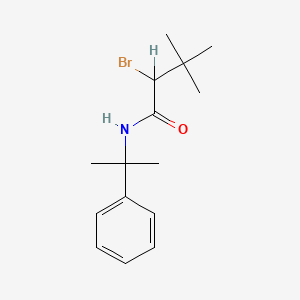
![2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1667880.png)
